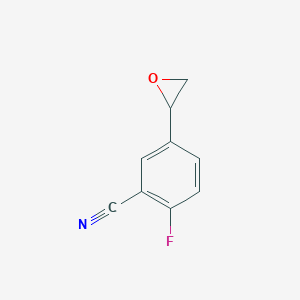

2-Fluoro-5-(oxiran-2-yl)benzonitrile

Description

Properties

Molecular Formula |

C9H6FNO |

|---|---|

Molecular Weight |

163.15 g/mol |

IUPAC Name |

2-fluoro-5-(oxiran-2-yl)benzonitrile |

InChI |

InChI=1S/C9H6FNO/c10-8-2-1-6(9-5-12-9)3-7(8)4-11/h1-3,9H,5H2 |

InChI Key |

LFXNSKIESHOTNN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)C2=CC(=C(C=C2)F)C#N |

Origin of Product |

United States |

Preparation Methods

Preparation of (E)-2-Styryl-5-fluorobenzonitrile Intermediate

This intermediate is synthesized via palladium-catalyzed cross-coupling of 2-fluoro-5-iodobenzonitrile with styrene under basic conditions.

| Reagent | Amount/Equiv. | Role |

|---|---|---|

| 2-Fluoro-5-iodobenzonitrile | 20 mmol | Aryl halide substrate |

| Styrene | 24 mmol (1.2 equiv.) | Olefin coupling partner |

| Sodium carbonate (Na2CO3) | 30 mmol (1.5 equiv.) | Base |

| Palladium acetate (Pd(OAc)2) | 1 mmol (5 mol%) | Catalyst |

| Tetrabutylammonium bromide (TBAB) | 24 mmol (1.2 equiv.) | Phase transfer catalyst |

| N,N-Dimethylacetamide (DMA) | 30 mL | Solvent |

| Temperature | 130 °C | Reaction temperature |

| Time | 48 hours | Reaction duration |

Procedure Summary:

- Combine all reagents in a Schlenk flask.

- Stir at 130 °C for 48 hours under air.

- Quench with water, extract with ethyl acetate.

- Dry organic layers over anhydrous sodium sulfate.

- Purify by silica gel column chromatography using hexane/ethyl acetate mixtures.

Epoxidation to this compound

The styryl double bond is converted to an oxirane ring using a peracid oxidant, commonly meta-chloroperbenzoic acid (m-CPBA).

| Reagent | Amount/Equiv. | Role |

|---|---|---|

| (E)-2-Styryl-5-fluorobenzonitrile | 15 mmol | Substrate |

| m-Chloroperbenzoic acid (m-CPBA) | 45 mmol (3 equiv.) | Epoxidizing agent |

| Dichloromethane (CH2Cl2) | 20 mL | Solvent |

| Temperature | Room temperature | Reaction temperature |

| Time | 48 hours | Reaction duration |

Procedure Summary:

- Dissolve styrylbenzonitrile in dichloromethane.

- Add m-CPBA portion-wise under stirring at room temperature.

- After 48 hours, wash the mixture with saturated sodium bisulfite (NaHSO3) and sodium bicarbonate (NaHCO3) solutions to remove excess oxidant and acid.

- Dry over anhydrous sodium sulfate.

- Purify by silica gel chromatography using hexane/ethyl acetate solvent system.

Reaction Conditions and Optimization

The palladium-catalyzed olefination and subsequent epoxidation steps have been optimized for yield and selectivity:

| Step | Parameter | Optimal Condition | Notes |

|---|---|---|---|

| Olefination | Catalyst loading | 5 mol% Pd(OAc)2 | Higher loadings improve yield |

| Base | Na2CO3 | Mild base prevents side reactions | |

| Solvent | DMA | High boiling point solvent | |

| Temperature | 130 °C | Ensures complete conversion | |

| Time | 48 h | Sufficient for full conversion | |

| Epoxidation | Oxidant | m-CPBA (3 equiv.) | Excess ensures full epoxidation |

| Solvent | CH2Cl2 | Non-polar, stabilizes intermediate | |

| Temperature | Room temperature | Prevents decomposition | |

| Time | 48 h | Ensures complete reaction |

Characterization and Analytical Data

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the formation of the oxirane ring and the aromatic substitution pattern.

- Mass Spectrometry (MS): High-resolution ESI-Q-TOF MS confirms molecular weight consistent with this compound.

- Chromatography: Purification by silica gel chromatography yields analytically pure compounds.

- Melting Point: Typically above 200 °C, consistent with literature for epoxy-substituted benzonitriles.

Summary Table of Preparation Methods

Research Discoveries and Notes

- The palladium-catalyzed olefination step benefits from the use of tetrabutylammonium bromide as a phase transfer catalyst to enhance reactivity.

- The epoxidation with m-CPBA is highly selective for the styryl double bond, avoiding over-oxidation or ring-opening side reactions.

- The synthetic route is versatile and can be adapted to other substituted benzonitriles for the preparation of various epoxy-substituted derivatives.

- The compound's epoxy group allows further functionalization, making it a valuable intermediate in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols or other oxidized products.

Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under appropriate conditions.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often require the presence of a catalyst or a strong base.

Major Products:

Oxidation: Formation of diols or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: 2-Fluoro-5-(oxiran-2-yl)benzonitrile is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical reactions .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of the nitrile and oxirane groups can impart biological activity, making it a candidate for the development of new therapeutic agents .

Industry: In the materials science industry, this compound is investigated for its potential use in the synthesis of advanced polymers and materials with unique properties .

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(oxiran-2-yl)benzonitrile depends on its application. In biological systems, the compound may interact with specific enzymes or receptors, leading to a biological response. The oxirane ring is particularly reactive and can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects or toxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Diversity and Key Properties

The 5-position substituent significantly influences the physical, chemical, and biological properties of benzonitrile derivatives. Below is a comparative analysis of structurally related compounds:

Q & A

Q. Experimental Evidence :

- Hammett substituent constant (σₚ) for fluorine: +0.78, confirming strong electron withdrawal .

- DFT calculations show a 10% reduction in epoxide ring strain energy compared to non-fluorinated analogs .

What computational tools predict the bioactivity of this compound derivatives?

Advanced Research Question

Ligand-based and structure-based methods are used to design bioactive derivatives:

- Pharmacophore modeling : Identifies key interactions (e.g., hydrogen bonding with the nitrile and epoxide groups) for enzyme inhibition .

- Molecular docking (AutoDock Vina) : Predicts binding affinities to targets like cyclooxygenase-2 (COX-2) with RMSD <2.0 Å .

- ADMET prediction (SwissADME) : Screens for toxicity risks (e.g., Ames test positivity due to the nitrile group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.